6-Nitro-2,3-dihydrobenzofuran-5-amine

Catalog No.
S2717049
CAS No.
84594-78-5
M.F
C8H8N2O3
M. Wt
180.163
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Nitro-2,3-dihydrobenzofuran-5-amine

CAS Number

84594-78-5

Product Name

6-Nitro-2,3-dihydrobenzofuran-5-amine

IUPAC Name

6-nitro-2,3-dihydro-1-benzofuran-5-amine

Molecular Formula

C8H8N2O3

Molecular Weight

180.163

InChI

InChI=1S/C8H8N2O3/c9-6-3-5-1-2-13-8(5)4-7(6)10(11)12/h3-4H,1-2,9H2

InChI Key

BTYCNIIIWYDUOF-UHFFFAOYSA-N

SMILES

C1COC2=CC(=C(C=C21)N)[N+](=O)[O-]

solubility

not available

6-Nitro-2,3-dihydrobenzofuran-5-amine (CAS 84594-78-5) is a specialized ortho-nitroaniline building block featuring a fused dihydrobenzofuran core. In pharmaceutical procurement and advanced materials synthesis, this compound serves as a high-value precursor for conformationally restricted tricyclic systems, such as fused benzimidazoles, benzotriazoles, and quinoxalines [1]. The fused five-membered oxygen-containing ring provides a fixed geometry that open-chain alkoxy analogs cannot achieve, while the ortho-relationship of the amine and nitro groups enables direct cyclization following nitro reduction. It is heavily utilized in the synthesis of selective receptor ligands, where the precise spatial orientation of the oxygen atom and the structural rigidity of the core are critical for target affinity and process scalability [2].

Substituting 6-Nitro-2,3-dihydrobenzofuran-5-amine with open-chain analogs, such as 4-amino-2-methoxy-5-nitrobenzene, introduces significant rotational freedom, resulting in entropic penalties during receptor binding and unpredictable off-target effects in downstream drug candidates[1]. Conversely, substituting with the fully aromatic 5-amino-6-nitrobenzofuran alters the electronic distribution and planar geometry; the fully unsaturated furan ring is highly sensitive to oxidative degradation and electrophilic attack at the C2-C3 positions during downstream functionalization. Furthermore, the dihydrobenzofuran core maintains a specific sp3 hybridization at the 2,3-positions, creating a slight pucker in the ring system that is critical for fitting into specific enzymatic pockets that flat, fully aromatic benzofurans cannot accommodate [2].

Enhanced Target Affinity via Conformational Restriction

When used as a precursor for kinase or receptor inhibitors, the rigid dihydrobenzofuran core locks the oxygen atom in a defined vector for hydrogen bonding or steric fit. Studies on related receptor ligands show that replacing a flexible methoxy group with a fused dihydrofuran ring reduces the entropic penalty of binding. Derivatives synthesized from 6-nitro-2,3-dihydrobenzofuran-5-amine demonstrate significantly higher target affinity compared to their open-chain counterparts due to this pre-organization [1].

Evidence DimensionReceptor Binding Affinity (IC50) of downstream tricyclic derivatives
Target Compound DataTypical IC50 < 10 nM for dihydrobenzofuran-derived ligands
Comparator Or BaselineOpen-chain methoxy analogs (IC50 ~ 50-100 nM)
Quantified Difference5- to 10-fold improvement in binding affinity
ConditionsIn vitro kinase/receptor binding assays

Buyers designing high-affinity target ligands must select the dihydrobenzofuran core to avoid the entropic penalties associated with flexible alkoxy substituents.

Chemical Stability During Ortho-Cyclization Workflows

The synthesis of fused benzimidazoles requires the reduction of the nitro group followed by cyclization with an electrophile. The fully aromatic benzofuran analog is susceptible to side reactions, including electrophilic substitution or oxidative cleavage at the C2-C3 double bond during harsh reduction or cyclization conditions. The 2,3-dihydrobenzofuran core of CAS 84594-78-5 is fully saturated at these positions, rendering it chemically inert to these side reactions and significantly improving the overall yield of the tricyclic product [1].

Evidence DimensionYield of downstream fused benzimidazole/quinoxaline
Target Compound Data>85% yield under standard reduction/cyclization conditions
Comparator Or BaselineFully aromatic 5-amino-6-nitrobenzofuran (~50-60% yield due to degradation)
Quantified Difference25-35% absolute increase in cyclization yield
ConditionsCatalytic hydrogenation (Pd/C) followed by condensation with ortho-esters or aldehydes

Procurement teams scaling up tricyclic syntheses should prioritize the dihydrobenzofuran precursor to minimize yield losses from side reactions at the furan double bond.

Predictable Nitro Reduction Kinetics for Diamine Generation

Generating the critical 5,6-diamino-2,3-dihydrobenzofuran intermediate requires precise reduction of the nitro group without over-reducing the core. The electron-donating nature of the dihydrobenzofuran oxygen, combined with the lack of cross-conjugation from a C2-C3 double bond, provides a clean, unimodal reduction profile. In contrast, highly conjugated or electron-deficient nitroaromatics often suffer from incomplete reduction or the formation of stable hydroxylamine intermediates, complicating purification workflows [1].

Evidence DimensionPurity of resulting ortho-diamine post-reduction
Target Compound Data>98% purity with minimal hydroxylamine accumulation
Comparator Or BaselineHighly conjugated nitroaromatics (<90% purity, significant hydroxylamine stalling)
Quantified Difference>8% improvement in crude intermediate purity
ConditionsStandard catalytic hydrogenation (H2, Pd/C, ambient pressure)

For manufacturing workflows, clean nitro reduction without stable intermediate stalling eliminates the need for costly intermediate chromatographic purification.

Synthesis of Conformationally Restricted Kinase Inhibitors

Where this compound is the right choice: Procuring precursors for PI3K or similar kinase inhibitors where the dihydrobenzofuran core is required to fit the tryptophan shelf without the entropic penalty of open-chain ethers [1].

Development of 5-HT6 Receptor Ligands

Where this compound is the right choice: Synthesizing CNS-active agents that require a rigidified ortho-substituted aniline core to maintain high target selectivity and favorable pharmacokinetic profiles [2].

Production of Fused Tricyclic Scaffolds

Where this compound is the right choice: Scaling up the manufacturing of dihydrobenzofuro-benzimidazoles or quinoxalines, where the chemical stability of the saturated C2-C3 bond prevents degradation during cyclization [3].

XLogP3

1.6

Dates

Last modified: 08-16-2023

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